molecular formula C11H8ClFN2O2 B2558323 6-Chloro-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 868143-04-8

6-Chloro-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B2558323
M. Wt: 254.65
InChI Key: ZLMLOZZHKPVQMF-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA . Pyrimidine derivatives have been found to exhibit various biological activities .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a pyrimidine ring attached to various functional groups . The specific structure of this compound would likely depend on the positions and orientations of the chloro, fluoro, and methyl groups on the pyrimidine ring.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often depend on the specific functional groups attached to the pyrimidine ring . The chloro, fluoro, and methyl groups on this compound could potentially participate in various chemical reactions.

Scientific Research Applications

Structural and Chemical Properties

The compound 6-Chloro-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has been a subject of interest in various structural and chemical studies. Studies have detailed the structural properties and chemical behavior of similar tetrahydropyrimidine derivatives, providing insights into their molecular geometry, bonding interactions, and potential applications in supramolecular chemistry.

  • Structural Analysis and Molecular Geometry :

    • A study conducted by Li et al. (2005) described the molecular structures and dihedral angles of similar tetrahydropyrimidine derivatives. The study provided detailed crystallographic data, showcasing the geometric arrangement and distances between atoms in the molecules. The molecules were linked via C-H...O interactions, forming sheets of molecules in the crystal structure (Li et al., 2005).
  • Solvatomorphism and Crystallization Methods :

    • Cleetus et al. (2020) reported on a compound exhibiting solvatomorphism, a phenomenon where a substance can exist in multiple solvated forms with distinct crystal structures. This study provided insights into the crystallization methods, molecular arrangement, and hydrogen-bonding interactions of similar tetrahydropyrimidine derivatives (Cleetus et al., 2020).
  • Chemical Properties and Reactions :

    • Rubinov et al. (2008) explored the synthesis and chemical properties of 3-acyl-1,2,3,4-tetrahydropyrimidine-2,4-diones. The study detailed the reactions of these compounds with various reagents, shedding light on their chemical behavior and potential as precursors for further chemical transformations (Rubinov et al., 2008).
  • Supramolecular Chemistry :

    • Fonari et al. (2004) investigated novel pyrimidine derivatives as suitable ligands for co-crystallization with crown ethers. The study focused on the formation of hydrogen-bonded supramolecular assemblies, highlighting the potential applications of tetrahydropyrimidine derivatives in the field of supramolecular chemistry (Fonari et al., 2004).

Safety And Hazards

The safety and hazards associated with similar compounds can vary widely depending on their exact molecular structures and the conditions under which they are used . Always handle chemicals with appropriate safety precautions.

properties

IUPAC Name

6-chloro-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O2/c12-9-5-10(16)15(11(17)14-9)6-7-1-3-8(13)4-2-7/h1-5H,6H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMLOZZHKPVQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=C(NC2=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326953
Record name 6-chloro-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676995
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-Chloro-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

CAS RN

868143-04-8
Record name 6-chloro-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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